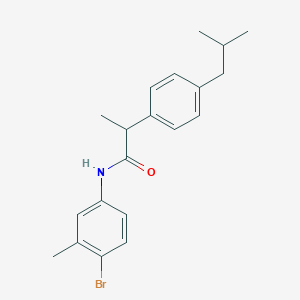
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide, also known as BRD0705, is a chemical compound that has been increasingly used in scientific research applications.
Mechanism of Action
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide binds to the acetyl-lysine binding pocket of BET bromodomains, preventing their interaction with acetylated histones and inhibiting gene transcription. This leads to downregulation of various oncogenes and other genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various preclinical models. It has also been shown to inhibit the growth of multiple myeloma cells and sensitize them to chemotherapy. In addition, N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is its selectivity for BET bromodomains, which allows for specific targeting of these proteins without affecting other acetyl-lysine binding proteins. However, one limitation of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is its relatively low potency compared to other BET inhibitors. Additionally, due to its high lipophilicity, N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide may have limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide. Another area of interest is the exploration of the therapeutic potential of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide in various disease models, including cancer, inflammatory disorders, and viral infections. Finally, research on the pharmacokinetics and safety of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide in preclinical and clinical settings is needed to evaluate its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is a chemical compound that has been increasingly used in scientific research as a tool to study the role of bromodomain-containing proteins in various biological processes. It has shown promising anti-inflammatory, anti-tumor, and anti-viral effects in preclinical models and has the potential to be developed as a therapeutic agent. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesis Methods
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide can be synthesized using a multistep process that involves the reaction of 4-bromo-3-methylbenzaldehyde with 4-isobutylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to yield N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide has been used extensively in scientific research as a tool to study the role of bromodomain-containing proteins in various biological processes. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, thereby regulating gene expression. N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of bromodomain-containing proteins, which play a critical role in the regulation of gene transcription.
properties
Molecular Formula |
C20H24BrNO |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H24BrNO/c1-13(2)11-16-5-7-17(8-6-16)15(4)20(23)22-18-9-10-19(21)14(3)12-18/h5-10,12-13,15H,11H2,1-4H3,(H,22,23) |
InChI Key |
RMDQSNKLEORMAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
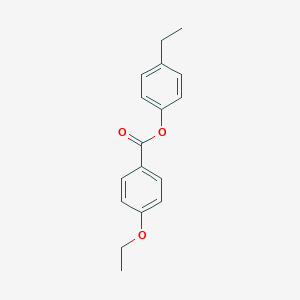
![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
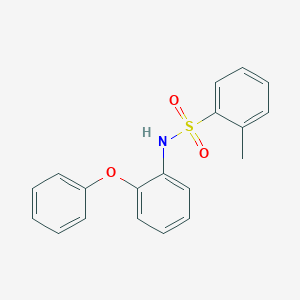
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)
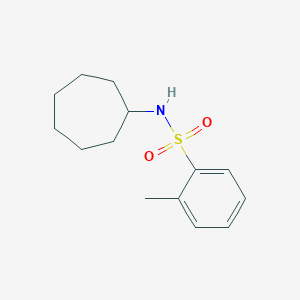

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)
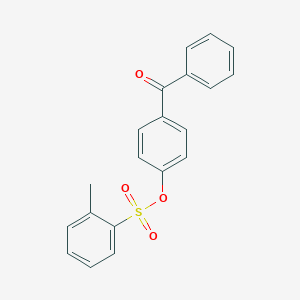


![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)